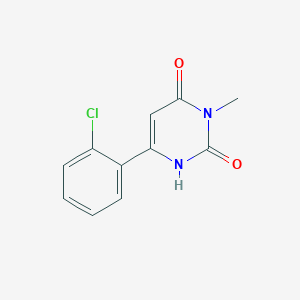

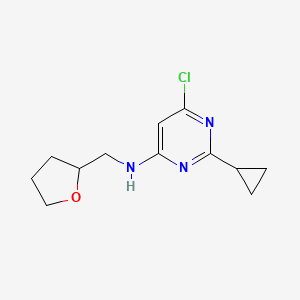

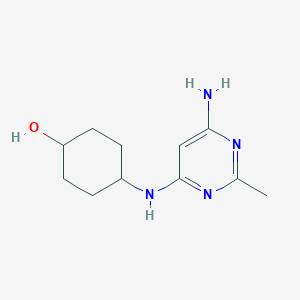

![molecular formula C11H21Cl2N3 B1491782 4-[(2-乙基-1H-咪唑-1-基)甲基]哌啶二盐酸盐 CAS No. 1351643-50-9](/img/structure/B1491782.png)

4-[(2-乙基-1H-咪唑-1-基)甲基]哌啶二盐酸盐

描述

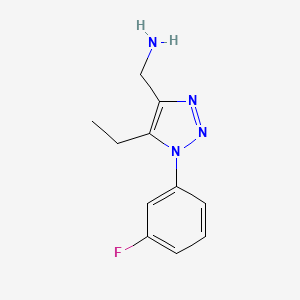

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with an ethyl-1H-imidazole group

科学研究应用

药理学

在药理学中,该化合物的咪唑环使其成为开发新药的宝贵合成子。 咪唑衍生物表现出广泛的生物活性,包括抗菌、抗肿瘤和抗病毒作用 。 该化合物在水和极性溶剂中的溶解度也有助于各种药物的制剂,解决了难溶性药物实体的溶解度问题 .

药物化学

该化合物的结构特征使其具有治疗潜力。 它属于一类以在创造具有抗菌、抗炎和抗真菌特性的药物中发挥作用而闻名的化合物 。 其在药物合成中的多功能性使其成为药物化学中创建更有效和更具针对性的治疗方法的基石。

生物化学

在生物化学中,该化合物作为合成与生物系统相互作用的分子的一种构建块。 其咪唑核心对于模拟天然生物活性化合物的结构至关重要,这可能导致发现新的生物化学途径和治疗干预的目标 .

材料科学

该化合物的咪唑部分在材料科学中很重要,特别是在合成具有潜在发光、催化和气体吸附应用的新型聚合物和配位化合物方面 。 这些材料可用于创建传感器、过滤器或用于环境监测的设备。

环境科学

咪唑衍生物因其在环境科学中的潜在用途而被探索,例如开发防腐蚀剂、消毒剂和染料。 这些应用对于维护基础设施和确保水供应安全至关重要 .

化学

在更广泛的化学领域,该化合物的咪唑环是各种化学反应中的关键角色。 它在配位化学中充当配体,形成与金属的配合物,这些配合物可用于催化或作为更复杂化学合成的前体 .

作用机制

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

It is known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their action in different environmental conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride typically involves the following steps:

Formation of 2-ethyl-1H-imidazole: This can be achieved through the reaction of ethylamine with glyoxal and ammonia under controlled conditions.

Piperidine Derivative Synthesis: Piperidine is reacted with an appropriate halide or other reactive intermediate to introduce the imidazole group.

Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: Substituted piperidine derivatives with different alkyl or aryl groups.

Chemistry and Biology:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It may serve as a ligand or inhibitor in biochemical assays to study enzyme activity and binding interactions.

Medicine:

Pharmaceuticals: Potential use in drug development for treating various conditions, such as inflammation or infections.

Drug Delivery: The compound could be explored for its role in drug delivery systems due to its structural properties.

Industry:

Material Science:

Catalysis: Use as a catalyst or catalyst support in chemical reactions.

相似化合物的比较

Imidazole Derivatives: Other compounds containing the imidazole ring, such as clemizole and etonitazene.

Piperidine Derivatives: Other piperidine-based compounds used in various chemical and pharmaceutical applications.

Uniqueness: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern and potential applications. Its combination of the imidazole and piperidine rings provides distinct chemical and biological properties compared to other similar compounds.

属性

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2ClH/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10;;/h7-8,10,12H,2-6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZRVMCOSZMRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

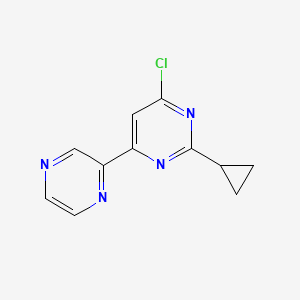

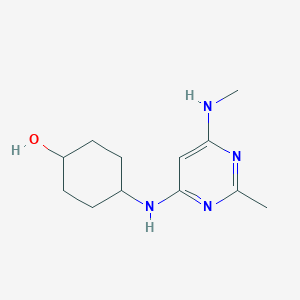

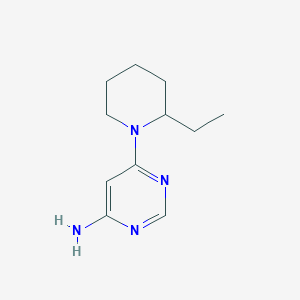

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)